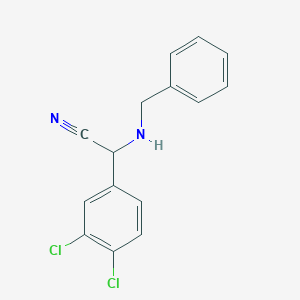

2-(Benzylamino)-2-(3,4-dichlorophenyl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

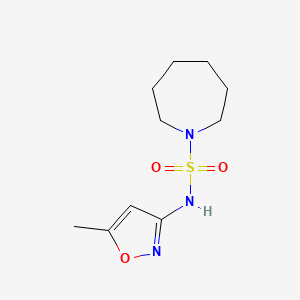

2-(Benzylamino)-2-(3,4-dichlorophenyl)acetonitrile (BADCPAC) is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular weight of 364.04 g/mol and a melting point of 119-122°C. BADCPAC is a member of the acetonitrile family, which is a group of compounds that contain a nitrile group (-C≡N) attached to a carbon atom. The nitrile group is a three-atom group consisting of a carbon atom triple-bonded to a nitrogen atom. BADCPAC is a versatile compound that has been used in a variety of scientific research applications, including as a substrate for enzyme assays, as a reagent for organic synthesis, and as a tool to study the effects of 3,4-dichlorophenyl acetonitrile on biochemical and physiological processes.

Scientific Research Applications

Synthesis of New Compounds

- The one-pot reaction between 3,4-dihydro-3-((benzylamino)methylene)-4-thioxochromen-2-ones and alkyl-2-cyanoacetates in the presence of nano-ZnO catalysis leads to new 2-amino-4H-thiopyran derivatives, showcasing the role of similar compounds in facilitating the synthesis of heterocyclic compounds with potential biological activities (Aghaalizadeh, Nasiri, & Sabahi-Agabager, 2018).

Fluorescent Labeling and Sensing

- Development of novel fluorescent reagents for hydroperoxides, such as 4-(2-diphenylphosphinoethylamino)-7-nitro-2,1,3-benzoxadiazole, indicates the utility of structurally related compounds in creating sensitive detection methods for biological and chemical analytes (Onoda et al., 2003).

Electrocatalytic and Electrochemical Applications

- The electro-Fenton degradation of antimicrobials, demonstrating the degradation capabilities of certain compounds in environmental applications, highlights the importance of related chemical structures in pollution control and the breakdown of hazardous substances (Sirés et al., 2007).

Kinetic and Mechanism Studies

- Research into the kinetics and mechanism of addition reactions, such as the addition of benzylamines to benzylidenemalononitriles in acetonitrile, contributes to a deeper understanding of reaction dynamics and the development of more efficient synthetic routes (Oh, Yang, Lee, & Lee, 2000).

Material Science and Polymer Chemistry

- The synthesis and study of copolymers, for instance, the electrochemical copolymerization of novel monomers with 3,4-ethylenedioxythiophene, are indicative of the role compounds similar to 2-(Benzylamino)-2-(3,4-dichlorophenyl)acetonitrile play in the development of new materials with potential applications in electronics and optics (Soylemez, Hacioglu, Demirci Uzun, & Toppare, 2015).

properties

IUPAC Name |

2-(benzylamino)-2-(3,4-dichlorophenyl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N2/c16-13-7-6-12(8-14(13)17)15(9-18)19-10-11-4-2-1-3-5-11/h1-8,15,19H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHVNHVHWCPTXII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(C#N)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

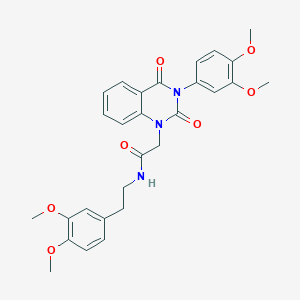

![N-(2-furylmethyl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2811150.png)

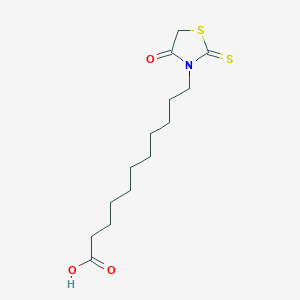

![5-[(2,4-Dichlorophenyl)methylidene]-3-[4-(difluoromethoxy)phenyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2811156.png)

![Methyl 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-nitrobenzoate](/img/structure/B2811157.png)

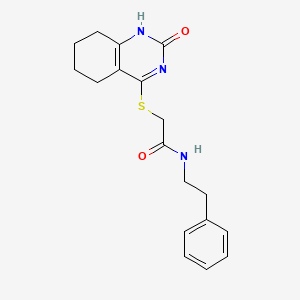

![N-(2,3-dihydro-1H-inden-1-yl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2811164.png)